Cucurbitacine-X-glucoside
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Overview
Description
Cucurbitacine-X-glucoside is a member of the cucurbitacin family, which are tetracyclic triterpenes initially isolated from the Cucurbitaceae family . These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacine-X-glucoside involves multiple steps, starting from cucurbitane-type triterpenoid saponins. The process typically includes oxidation, reduction, and glycosylation reactions . Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods
Industrial production of this compound often involves the extraction of cucurbitacins from natural sources, followed by chemical modification to introduce the glucoside moiety . Advanced techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cucurbitacine-X-glucoside undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Cucurbitacine-X-glucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cucurbitacine-X-glucoside involves multiple molecular targets and pathways. It exerts its effects by:
Inhibiting cell growth and survival: Through the modulation of signaling pathways such as JAK/STAT and PI3K/Akt.
Inducing apoptosis: By activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Anti-inflammatory effects: By reducing the production of inflammatory cytokines and mediators.
Comparison with Similar Compounds
Cucurbitacine-X-glucoside is unique among cucurbitacins due to its specific glucoside moiety, which enhances its solubility and bioavailability . Similar compounds include:
Cucurbitacin B: Known for its potent anticancer properties.
Cucurbitacin E: Studied for its anti-inflammatory and hepatoprotective effects.
Cucurbitacin I: Investigated for its role in inhibiting cell migration and invasion.
Properties
CAS No. |
74080-86-7 |
---|---|
Molecular Formula |
C36H52O11 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(E,2R)-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C36H52O11/c1-17(2)9-12-24(39)36(8,45)29-20(38)14-33(5)23-11-10-18-19(35(23,7)25(40)15-34(29,33)6)13-21(30(44)32(18,3)4)46-31-28(43)27(42)26(41)22(16-37)47-31/h9-10,12-13,17,19-20,22-23,26-29,31,37-38,41-43,45H,11,14-16H2,1-8H3/b12-9+/t19-,20-,22-,23+,26-,27+,28-,29+,31-,33+,34-,35+,36+/m1/s1 |
InChI Key |
VUWQDBVUAUCVJP-HNSCCJSDSA-N |
Isomeric SMILES |
CC(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
Canonical SMILES |
CC(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Origin of Product |
United States |
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